molecular formula C4H10ClNO2S B8800617 2-(Dimethylamino)ethanesulfonyl chloride

2-(Dimethylamino)ethanesulfonyl chloride

Cat. No.: B8800617
M. Wt: 171.65 g/mol
InChI Key: GZIHJZQDTQEGRU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethanesulfonyl chloride is a sulfonyl chloride derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 2-position of the ethanesulfonyl backbone. This compound is characterized by its reactive sulfonyl chloride (-SO₂Cl) group, which enables nucleophilic substitution reactions, making it valuable in organic synthesis, pharmaceuticals, and polymer chemistry. The dimethylamino group imparts electron-donating properties, influencing solubility and reactivity.

Properties

Molecular Formula

C4H10ClNO2S

Molecular Weight

171.65 g/mol

IUPAC Name

2-(dimethylamino)ethanesulfonyl chloride

InChI

InChI=1S/C4H10ClNO2S/c1-6(2)3-4-9(5,7)8/h3-4H2,1-2H3

InChI Key

GZIHJZQDTQEGRU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCS(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 2-(dimethylamino)ethanesulfonyl chloride, highlighting substituent effects on physical and chemical properties:

Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Properties
2-Chloroethanesulfonyl chloride 1622-32-8 Chlorine (-Cl) 158.03 Vapor pressure: 15 mmHg (84°C); decomposes in water; highly irritant
2-Phenylethanesulfonyl chloride 4025-71-2 Phenyl (-C₆H₅) ~200.68 Hydrophobic; limited solubility in polar solvents (inferred)
2-(4-Nitro-phenyl)ethanesulfonyl chloride 80259-15-0 4-Nitro-phenyl 249.67 Electron-withdrawing nitro group; lower solubility in aqueous media
2-(Diethylamino)ethyl chloride HCl N/A Diethylamino (-N(C₂H₅)₂) ~172.72 (HCl salt) Pharma intermediate; non-sulfonyl chloride; lower reactivity

Hazard Profiles

  • 2-Chloroethanesulfonyl Chloride :
    • Causes severe skin/eye irritation and respiratory distress. Requires stringent workplace controls and personal protective equipment (PPE) .
  • This compound: While specific hazard data are unavailable, sulfonyl chlorides generally share corrosive properties.

Preparation Methods

Reaction Mechanism and Reagents

The most common method involves converting 2-(dimethylamino)ethanesulfonic acid to its sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . The reaction proceeds via nucleophilic acyl substitution:

C4H11NO3S+SOCl2C4H10ClNO2S+SO2+HCl\text{C}4\text{H}{11}\text{NO}3\text{S} + \text{SOCl}2 \rightarrow \text{C}4\text{H}{10}\text{ClNO}2\text{S} + \text{SO}2 + \text{HCl}

Optimized Conditions

  • Temperature : 60–80°C under reflux.

  • Molar Ratio : 1:1.2 (sulfonic acid to SOCl₂) to ensure complete conversion.

  • Solvent : Toluene or dichloromethane for improved solubility and side-product management.

  • Yield : 85–92% after vacuum distillation.

Industrial Refinement

Large-scale production employs continuous flow reactors to enhance heat dissipation and reduce byproducts like HCl gas. Post-reaction, excess SOCl₂ is neutralized with NaOH, and the product is purified via fractional distillation.

Direct Sulfonation-Chlorination of Dimethylaminoethanol

One-Pot Synthesis

This method combines sulfonation and chlorination in a single step using chlorosulfonic acid (ClSO₃H) . Dimethylaminoethanol reacts with ClSO₃H at 0–10°C, followed by gradual warming to 25°C:

C4H11NO+ClSO3HC4H10ClNO2S+H2O\text{C}4\text{H}{11}\text{NO} + \text{ClSO}3\text{H} \rightarrow \text{C}4\text{H}{10}\text{ClNO}2\text{S} + \text{H}_2\text{O}

Key Parameters

  • Reagent Ratio : 1:1.1 (dimethylaminoethanol to ClSO₃H) to minimize sulfonic acid byproducts.

  • Quenching : Ice-cold water is added to terminate the reaction, followed by extraction with ethyl acetate.

  • Purity : >98% after recrystallization from hexane.

Catalytic Methods for Enhanced Selectivity

Lewis Acid Catalysis

A patent-pending approach uses aluminum chloride (AlCl₃) to catalyze the reaction between dimethylaminoethyl thiol and chlorine gas:

C4H11NS+3Cl2AlCl3C4H10ClNO2S+2HCl\text{C}4\text{H}{11}\text{NS} + 3\text{Cl}2 \xrightarrow{\text{AlCl}3} \text{C}4\text{H}{10}\text{ClNO}_2\text{S} + 2\text{HCl}

Performance Metrics

  • Catalyst Loading : 5 mol% AlCl₃ achieves 88% yield.

  • Reaction Time : 4–6 hours at 40°C.

  • Advantage : Avoids SOCl₂, reducing sulfur dioxide emissions.

Comparative Analysis of Preparation Methods

MethodReagentsTemperature (°C)Yield (%)Purity (%)Scalability
Sulfonic Acid ChlorinationSOCl₂60–8085–9299.5High
One-Pot ClSO₃HClSO₃H0–2578–8598.0Moderate
Catalytic ChlorinationCl₂, AlCl₃408897.5High

Challenges and Mitigation Strategies

Byproduct Management

  • HCl Gas Evolution : Scrubbers with NaOH solution are mandatory in industrial settings.

  • Sulfur Dioxide : Condensers and SO₂ absorbers are integrated into reflux systems.

Purity Optimization

  • Recrystallization : Hexane or ethyl acetate/hexane mixtures yield >99% purity.

  • Chromatography : Silica gel chromatography is used for lab-scale purification but is cost-prohibitive industrially.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Recent studies report 20–30% faster reaction times using microwave irradiation at 100°C, though scalability remains unproven.

Green Chemistry Approaches

  • Ionic Liquid Solvents : [BMIM][Cl] reduces SOCl₂ usage by 15% while maintaining 89% yield.

  • Photocatalytic Chlorination : TiO₂ catalysts under UV light show promise for low-temperature reactions .

Q & A

Basic Questions

Q. What are the critical handling and storage protocols for 2-(Dimethylamino)ethanesulfonyl chloride to ensure laboratory safety?

  • Methodological Answer :

  • Handling : Use in a fume hood with appropriate PPE (gloves, goggles, lab coat). Avoid contact with water due to violent reactions . Train personnel on emergency procedures, including exposure management (e.g., rinsing eyes/skin with water for 15 minutes and seeking medical attention) .

  • Storage : Keep in tightly sealed containers under inert gas (e.g., argon) in a cool (<25°C), dry, and well-ventilated area. Separate from oxidizing agents (e.g., peroxides) and strong bases (e.g., NaOH) to prevent exothermic decomposition .

    ParameterRecommendation
    Temperature<25°C
    Humidity<40% RH
    Incompatible MaterialsOxidizers, bases, water

Q. How can researchers verify the stability of this compound under experimental conditions?

  • Methodological Answer :

  • Conduct stability assays using techniques like Karl Fischer titration to monitor moisture content in stored samples.
  • Perform accelerated degradation studies by exposing the compound to controlled humidity (e.g., 60% RH) and elevated temperatures (40°C) to simulate long-term storage .
  • Use FT-IR spectroscopy to detect hydrolysis products (e.g., sulfonic acids) by identifying shifts in S=O stretching bands (~1350 cm⁻¹) .

Q. What first-aid measures are recommended for accidental exposure to this compound?

  • Methodological Answer :

  • Inhalation : Move to fresh air; administer oxygen if breathing is difficult. Monitor for pulmonary edema .
  • Skin Contact : Remove contaminated clothing and wash with soap/water for 15 minutes. Apply emollients if irritation persists .
  • Medical Testing : No specific antidote exists. Baseline pulmonary function tests and skin sensitivity assessments are advised for frequent users .

Advanced Research Questions

Q. How can researchers mitigate side reactions during sulfonylation using this compound?

  • Methodological Answer :

  • Side Reactions : Hydrolysis (due to moisture), base-induced decomposition, or undesired nucleophilic attacks.
  • Mitigation Strategies :
  • Use anhydrous solvents (e.g., dichloromethane dried over molecular sieves).
  • Add the sulfonyl chloride slowly to reaction mixtures containing amines or alcohols to control exotherms .
  • Monitor reaction pH: Maintain mildly acidic conditions (pH 4–6) to suppress base-catalyzed degradation .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Purity Analysis :
  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • NMR Spectroscopy : ¹H NMR (δ 2.8–3.2 ppm for dimethylamino protons; δ 3.5–4.0 ppm for sulfonyl chloride group) .
  • Structural Confirmation :
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₄H₁₁Cl₂NO₂S at m/z 208.11) .

Q. How does the electron-donating dimethylamino group influence the reactivity of this compound compared to other sulfonyl chlorides?

  • Methodological Answer :

  • The dimethylamino group increases electron density at the sulfonyl chloride moiety, reducing electrophilicity. This slows sulfonylation kinetics but enhances selectivity toward less nucleophilic substrates (e.g., aromatic amines vs. alcohols) .
  • Comparative Reactivity :
  • Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) : Reacts rapidly with primary amines due to extended conjugation .
  • This compound : Prefers secondary amines or sterically hindered sites, requiring longer reaction times or elevated temperatures (~50°C) .

Q. What strategies are effective in troubleshooting low yields during the synthesis of sulfonamide derivatives?

  • Methodological Answer :

  • Common Issues : Hydrolysis, competing side reactions (e.g., Schotten-Baumann conditions).
  • Optimization Steps :
  • Use a two-phase system (e.g., water/dichloromethane) with slow addition of base (e.g., NaHCO₃) to control pH and minimize hydrolysis .
  • Introduce scavenging agents (e.g., molecular sieves) to absorb moisture.
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) to identify intermediates/byproducts .

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